molecular formula C11H11N3OS B1195762 2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone CAS No. 5906-74-1

2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone

Cat. No. B1195762
CAS RN: 5906-74-1
M. Wt: 233.29 g/mol
InChI Key: HPZJBUNBFWPSEH-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is an aromatic ketone.

Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

  • A study focusing on the spectroscopic characterization and theoretical analysis of a structurally similar triazole compound provided insights into its vibrational assignments, molecular orbital energies, and thermodynamic properties. This compound was studied using various spectroscopic techniques and computational methods, offering an understanding of its electronic and structural properties (Ç. Y. Ataol & Ö. Ekici, 2014).

Application in Antituberculosis and Cytotoxicity Studies

  • Derivatives of the triazole compound were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. This study highlights the compound's relevance in medicinal chemistry, particularly in developing treatments for tuberculosis (Selvam Chitra et al., 2011).

Structural Transformations and Synthesis

  • Another study explored the synthesis and transformation of similar 1,2,3-triazole derivatives, providing insights into their potential applications in chemical synthesis and the development of new compounds with various properties (N. Pokhodylo et al., 2009).

Corrosion Inhibition Properties

  • Research on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound similar to the one , demonstrated its effectiveness as a corrosion inhibitor for mild steel in a corrosive environment. This suggests potential applications in materials science and engineering (Q. Jawad et al., 2020).

Synthesis and Optical Properties of Derivatives

  • A study on the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, which are structurally related to the triazole compound, explored their optical properties. This research contributes to the understanding of the photophysical characteristics of such compounds (Wei-yong Liu et al., 2010).

Anti-Inflammatory Activity

  • The synthesis and evaluation of derivatives of a similar triazole compound for anti-inflammatory activity were explored in a study. This indicates the compound's potential application in developing new therapeutic agents (N. Karande & L. Rathi, 2017).

properties

CAS RN

5906-74-1

Product Name

2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C11H11N3OS/c1-8-12-11(14-13-8)16-7-10(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,14)

InChI Key

HPZJBUNBFWPSEH-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
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2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
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2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
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2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
Reactant of Route 5
2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
Reactant of Route 6
2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone

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